TRPC4 Inhibitory Potency: 4-Methyl-2-(1-pyrrolidinyl)quinoline vs. 6-Ethyl-4-methyl Analog in QPatch Electrophysiology
In automated whole-cell patch clamp (QPatch16) recordings from HEK293 cells stably co-expressing TRPC4β and μ-opioid receptors, 4-methyl-2-(1-pyrrolidinyl)quinoline inhibited TRPC4 currents with an IC₅₀ of 3,590 nM, compared to 2,050 nM for the 6-ethyl-4-methyl analog, representing a 1.75-fold difference in potency [1]. Both compounds were tested under identical conditions in the same confirmatory concentration-response assay (PubChem AID 492991).
| Evidence Dimension | TRPC4 channel inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 3,590 nM |
| Comparator Or Baseline | 6-Ethyl-4-methyl-2-(1-pyrrolidinyl)quinoline: 2,050 nM |
| Quantified Difference | 1.75-fold lower potency for target compound vs. 6-ethyl analog |
| Conditions | QPatch16 automated electrophysiology; HEK293 cells co-expressing TRPC4β + μ-opioid receptor; activation by 50 nM DAMGO; Johns Hopkins Ion Channel Center (PubChem AID 492991) |
Why This Matters
The 6-ethyl substitution confers higher TRPC4 potency; selection of the 4-methyl (unsubstituted at C6) compound is warranted when reduced TRPC4 inhibition or a different selectivity window is required.
- [1] BindingDB, BDBM77620 (target) and BDBM77625 (6-ethyl analog): IC50 data from Johns Hopkins Ion Channel Center, PubChem AID 492991; BioAssay Type: Confirmatory, Concentration-Response Relationship Observed. View Source
